Methyl (Z)-8-methylnon-6-enoate

Catalog No.
S1534555
CAS No.
112375-42-5
M.F
C₁₁H₂₀O₂
M. Wt
184.27 g/mol
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Methyl (Z)-8-methylnon-6-enoate

CAS Number

112375-42-5

Product Name

Methyl (Z)-8-methylnon-6-enoate

IUPAC Name

methyl (Z)-8-methylnon-6-enoate

Molecular Formula

C₁₁H₂₀O₂

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h6,8,10H,4-5,7,9H2,1-3H3/b8-6-

InChI Key

VGNUXABWYPYWTB-VURMDHGXSA-N

SMILES

CC(C)C=CCCCCC(=O)OC

Synonyms

(Z)-8-Methyl-6-Nonenoic Acid Methyl Ester; (Z)-8-Methyl-6-nonenoic Acid Methyl Ester; 8-Methyl-cis-6-nonenoic Acid Methyl Ester; cis-8-Methyl-6-nonenoic Acid Methyl Ester

Canonical SMILES

CC(C)C=CCCCCC(=O)OC

Isomeric SMILES

CC(C)/C=C\CCCCC(=O)OC

Methyl (Z)-8-methylnon-6-enoate is an organic compound with the molecular formula C11H20O2C_{11}H_{20}O_2 and a molecular weight of approximately 184.28 g/mol. It is characterized by a double bond in the (Z)-configuration and an ester functional group, which contributes to its chemical reactivity and potential applications in various fields. This compound is structurally related to (Z)-8-methylnon-6-enoic acid, differing primarily in the presence of a methyl ester group instead of a carboxylic acid group .

  • Oxidation: The ester group can be hydrolyzed to yield the corresponding acid, while the double bond can be oxidized to form epoxides or diols.
  • Reduction: The double bond can be reduced to produce methyl 8-methylnonanoate, a saturated fatty acid derivative.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives such as amides or other esters.

Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas in the presence of catalysts for reduction, and alcohols or amines for substitution reactions.

Methyl (Z)-8-methylnon-6-enoate exhibits notable biological activity, particularly in relation to its role as an intermediate in the biosynthesis of capsaicinoids, compounds responsible for the pungency of chili peppers. It has been shown to interact with specific enzymes involved in this metabolic pathway, influencing their activity through competitive inhibition or substrate modulation . Additionally, its structural properties allow it to participate in various biochemical pathways, potentially contributing to its pharmacological effects.

The synthesis of methyl (Z)-8-methylnon-6-enoate typically involves several methods:

  • Alkene Hydroboration-Oxidation: This method starts with the hydroboration of 8-methylnon-6-ene followed by oxidation to yield the corresponding carboxylic acid, which can then be esterified with methanol.
  • Esterification: The direct esterification of (Z)-8-methylnon-6-enoic acid with methanol under acidic conditions can also yield methyl (Z)-8-methylnon-6-enoate.
  • Biocatalytic Methods: In industrial applications, biocatalysts may be employed to achieve higher yields and selectivity during synthesis, optimizing the reaction conditions for cost-effectiveness .

Methyl (Z)-8-methylnon-6-enoate has diverse applications:

  • Flavoring Agent: Due to its pleasant aroma and flavor profile, it is used in food and fragrance industries.
  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing complex natural products and pharmaceuticals.
  • Research Compound: Its unique structure makes it valuable for studying enzyme-catalyzed reactions and metabolic pathways involving fatty acids and esters.

Studies have shown that methyl (Z)-8-methylnon-6-enoate interacts with various biological targets, particularly enzymes involved in lipid metabolism. Its interactions can influence enzymatic activity through competitive inhibition or by acting as a substrate. Such studies are crucial for understanding its role in natural product synthesis and potential therapeutic applications .

Methyl (Z)-8-methylnon-6-enoate shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameStructure/ConfigurationKey Differences
(E)-8-Methylnon-6-enoic acidDouble bond in (E)-configurationConfiguration affects reactivity and properties
8-Methylnonanoic acidSaturated fatty acid without double bondLacks unsaturation; different physical properties
Nonanoic acidStraight-chain saturated fatty acidNo methyl group at position 8

Uniqueness: Methyl (Z)-8-methylnon-6-enoate is unique due to its specific (Z)-configuration, which significantly influences its reactivity and interactions compared to its (E)-isomer or saturated analogs. This configuration may lead to distinct physical and chemical properties that are advantageous in various applications.

XLogP3

3.5

Dates

Last modified: 07-17-2023

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